N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Description
This compound is a dihydropyridazine derivative featuring a 4-fluorophenyl substituent at position 1 and a sulfonamide-linked azepane moiety at position 4 of the phenyl ring. Its structure combines a dihydropyridazine core (known for redox-active and bioisosteric properties) with sulfonamide functionality, which is commonly associated with enzyme inhibition (e.g., carbonic anhydrases) . The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the azepane sulfonamide contributes to conformational flexibility and target binding .
Properties
Molecular Formula |
C23H23FN4O4S |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-fluorophenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C23H23FN4O4S/c24-17-5-9-19(10-6-17)28-16-13-21(29)22(26-28)23(30)25-18-7-11-20(12-8-18)33(31,32)27-14-3-1-2-4-15-27/h5-13,16H,1-4,14-15H2,(H,25,30) |
InChI Key |
RXTYNRDSHVDLQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=CC3=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate amine and alkyl halide precursors.
Introduction of the sulfonyl group: Sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Formation of the pyridazine core: This involves the condensation of hydrazine derivatives with diketones or other suitable precursors.
Coupling of the fluorophenyl group: This can be done using Suzuki or Heck coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of dihydropyridazine carboxamides and sulfonamide derivatives. Below is a detailed comparison with key analogs based on structural features, physicochemical properties, and available bioactivity
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects: Fluorophenyl vs. Chlorophenyl: The 4-fluorophenyl group in the target compound may offer improved metabolic stability compared to the 4-chlorophenyl in 10d, as fluorine’s electronegativity enhances C-F bond strength . Azepane vs.
Physicochemical Properties: The target compound’s molecular weight (~495.5) is intermediate between BH53044 (466.5) and Compound 38 (667.7), suggesting balanced solubility and membrane permeability. Compound 38’s high melting point (210°C) reflects strong intermolecular interactions due to its rigid quinoline-piperidine scaffold .
Synthetic Challenges :
- Yields for dihydropyridazine derivatives are generally moderate (35–45%), as seen in Compound 38 (35.8%) and 42 (41.5%), likely due to steric hindrance during amide coupling .
Spectroscopic Validation :
Biological Activity
N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C23H26FN3O4S
- Molar Mass : 459.53 g/mol
- CAS Number : Not specified in the sources.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
- Studies have shown that compounds with similar structural motifs exhibit moderate to strong antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis . The sulfonamide group is particularly noted for its antibacterial effects.
2. Enzyme Inhibition
- The compound is investigated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory activities have been quantified with IC50 values indicating strong potential for therapeutic applications in conditions like Alzheimer's disease and urinary tract infections .
3. Anticancer Properties
- Preliminary research suggests that derivatives of this compound may exhibit anticancer effects. Compounds with similar functionalities have been linked to antiproliferative activities in various cancer cell lines .
4. Hypoglycemic Effects
- Some studies indicate potential hypoglycemic activity, which could be beneficial in the management of diabetes .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Interaction : The compound likely interacts with specific enzymes, inhibiting their activity and altering metabolic pathways.
- Receptor Modulation : It may bind to various receptors, influencing cellular signaling pathways.
- Gene Expression Alteration : The compound might affect the expression of genes involved in critical cellular processes.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of several synthesized compounds similar to this compound. The results showed significant antibacterial activity against S. typhi with an IC50 value of 2.14 µM for one of the most potent derivatives .
Study 2: Enzyme Inhibition
Research focused on the inhibition of urease and AChE demonstrated that compounds featuring the azepane and sulfonamide functionalities exhibited strong inhibitory effects. For instance, a derivative showed an IC50 value of 0.63 µM against AChE, indicating high potency compared to standard drugs .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
